![molecular formula C15H17FN4O B2688218 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one CAS No. 2194845-93-5](/img/structure/B2688218.png)
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one is a useful research compound. Its molecular formula is C15H17FN4O and its molecular weight is 288.326. The purity is usually 95%.
The exact mass of the compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on compounds structurally related to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one focuses on their synthesis and potential applications. For instance, the synthesis and antimicrobial activity evaluation of similar compounds have highlighted the chemical versatility and potential for further modification to enhance biological activity. These compounds are synthesized via a propargylation followed by a click reaction, showcasing innovative approaches to designing molecules with potential therapeutic benefits (Nagamani et al., 2018).
Antimicrobial and Antifungal Applications
Antimicrobial and antifungal activities are prominent areas of application for compounds related to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one. For example, compounds with similar structural features have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The structural modifications, such as the introduction of azetidinyl and triazolyl moieties, play a critical role in enhancing these activities (Kuramoto et al., 2003).
Selective Estrogen Receptor Degrader and Antagonist
In the context of cancer research, derivatives of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one have been explored for their potential as selective estrogen receptor degraders (SERDs) and antagonists. This application is particularly relevant in the treatment of ER+ breast cancer, where modulation of the estrogen receptor pathway is a key therapeutic strategy. The optimization of such compounds has led to the development of promising candidates for clinical trials, highlighting the therapeutic potential of this chemical class (Scott et al., 2020).
Beta-Lactamase Inhibitors
Another significant area of application is the development of beta-lactamase inhibitors to combat antibiotic resistance. Compounds with structural similarities to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one have been investigated for their ability to inhibit beta-lactamases, enzymes responsible for conferring bacterial resistance to beta-lactam antibiotics. These studies have provided insights into the design of new inhibitors that could restore the efficacy of existing antibiotics (Joyeau et al., 1988).
Eigenschaften
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-11-8-12(2-4-14(11)16)3-5-15(21)19-9-13(10-19)20-17-6-7-18-20/h2,4,6-8,13H,3,5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESPPZKJIYGWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3N=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.